Ethyl 3,3,3-trifluoro-2-(2-methoxyethylimino)propanoate
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Overview
Description
Ethyl 3,3,3-trifluoro-2-(2-methoxyethylimino)propanoate is a trifluoromethylated compound known for its unique chemical properties and applications. This compound is often used as an intermediate in organic synthesis and has significant relevance in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,3,3-trifluoro-2-(2-methoxyethylimino)propanoate typically involves the reaction of ethyl 3,3,3-trifluoropyruvate with 2-methoxyethylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to achieve the desired purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3,3-trifluoro-2-(2-methoxyethylimino)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .
Scientific Research Applications
Ethyl 3,3,3-trifluoro-2-(2-methoxyethylimino)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3,3,3-trifluoro-2-(2-methoxyethylimino)propanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl trifluoropyruvate
- Ethyl 3,3,3-trifluoro-2-oxopropanoate
- Ethyl 3,3,3-trifluoro-2-(2-hydroxyethylimino)propanoate
Uniqueness
Ethyl 3,3,3-trifluoro-2-(2-methoxyethylimino)propanoate is unique due to its specific trifluoromethyl and methoxyethylimino groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C8H12F3NO3 |
---|---|
Molecular Weight |
227.18 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-(2-methoxyethylimino)propanoate |
InChI |
InChI=1S/C8H12F3NO3/c1-3-15-7(13)6(8(9,10)11)12-4-5-14-2/h3-5H2,1-2H3 |
InChI Key |
BKERYJKLXMZIQP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NCCOC)C(F)(F)F |
Origin of Product |
United States |
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